Regioisomeric Structural Differentiation: 3-Methyl-5-(3-nitrophenyl) vs. 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
The target compound 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 76629-45-3) and its regioisomer 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 25283-98-1) share identical molecular formula (C₉H₇N₃O₃) and molecular weight (205.17 g/mol), yet possess distinct connectivity patterns. In the target compound, the methyl group resides at the oxadiazole 3-position and the 3-nitrophenyl group at the 5-position, whereas the regioisomer reverses this substitution pattern . The structural non-equivalence is definitively captured by their unique InChIKey identifiers: XXKKFKQALFBXHQ-UHFFFAOYSA-N for 3-methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole versus ZGPVCGAEIHFMLX-UHFFFAOYSA-N for the 5-methyl-3-(3-nitrophenyl) variant [1].
| Evidence Dimension | Structural identity via InChIKey |
|---|---|
| Target Compound Data | XXKKFKQALFBXHQ-UHFFFAOYSA-N |
| Comparator Or Baseline | ZGPVCGAEIHFMLX-UHFFFAOYSA-N (CAS 25283-98-1) |
| Quantified Difference | Distinct connectivity pattern with reversed substituent positions |
| Conditions | IUPAC InChIKey algorithm v1.0.6 |
Why This Matters
Identical molecular mass and formula preclude mass-based verification; procurement without CAS/InChIKey confirmation risks receiving the unintended regioisomer with potentially different biological activity and chemical reactivity.
- [1] PubChem. InChIKey for 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole. View Source
